molecular formula C9H10ClNO4S B13530390 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13530390
M. Wt: 263.70 g/mol
InChI Key: MEMCGOMKCMPCIW-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group attached to a phenyl ring substituted with a methyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride typically involves the sulfonylation of 1-(4-Methyl-3-nitrophenyl)ethane. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Amines: Formed by the reduction of the nitro group.

    Carboxylic Acids/Aldehydes: Formed by the oxidation of the methyl group.

Scientific Research Applications

1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules to study their function and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The nitro group also plays a role in the compound’s reactivity, particularly in reduction reactions where it can be converted to an amino group.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-3-nitrophenyl)ethanone: Similar structure but lacks the sulfonyl chloride group.

    4-Methyl-3-nitrobenzenesulfonyl chloride: Similar sulfonyl chloride group but different substitution pattern on the phenyl ring.

    1-(4-Methylphenyl)ethane-1-sulfonyl chloride: Lacks the nitro group.

Properties

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.70 g/mol

IUPAC Name

1-(4-methyl-3-nitrophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C9H10ClNO4S/c1-6-3-4-8(5-9(6)11(12)13)7(2)16(10,14)15/h3-5,7H,1-2H3

InChI Key

MEMCGOMKCMPCIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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